molecular formula C7H12ClF2N B13899997 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride

5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride

Cat. No.: B13899997
M. Wt: 183.63 g/mol
InChI Key: UTSPBMYREUFEKV-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.

Preparation Methods

The synthesis of 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of fluorine atoms, which enhance its chemical stability and biological activity.

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

5,5-difluoro-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-1-2-6(7)4-10-5-6;/h10H,1-5H2;1H

InChI Key

UTSPBMYREUFEKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)C(C1)(F)F.Cl

Origin of Product

United States

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